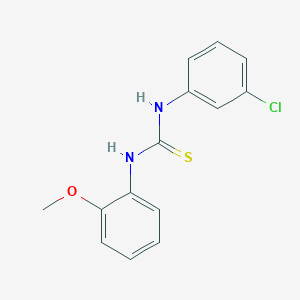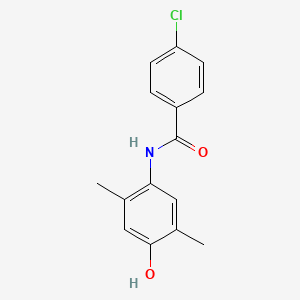![molecular formula C17H16N2O B5878971 N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide, also known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is known for its ability to inhibit the activity of specific enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide exerts its effects by binding to the active site of specific enzymes, thereby inhibiting their activity. The compound has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to modulate the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells, modulation of the Wnt signaling pathway, and inhibition of inflammatory responses. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide is its ability to selectively inhibit specific enzymes, making it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes, which could lead to the development of new therapeutic agents for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide and its effects on various cellular processes. Finally, the potential use of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide in combination with other therapeutic agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide involves a multi-step process that includes the condensation of 4-(cyanomethyl)benzaldehyde with 2,5-dimethylbenzamide, followed by a series of purification steps. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of specific enzymes, such as PARP-1 and tankyrase, which play critical roles in various cellular processes.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-3-4-13(2)16(11-12)17(20)19-15-7-5-14(6-8-15)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFTIKRRUTDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)




![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)



![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)


![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)